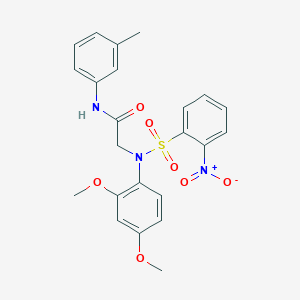
2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(3-methylphenyl)acetamide
Overview
Description
2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(3-methylphenyl)acetamide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The compound’s structure includes multiple functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the sulfonyl aniline derivative: Reacting 2-nitroaniline with a sulfonyl chloride derivative under basic conditions to form the sulfonyl aniline intermediate.
Acylation reaction: The sulfonyl aniline intermediate is then reacted with 2,4-dimethoxybenzoyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions, including temperature, pressure, and the use of catalysts to increase yield and purity. The specific methods would depend on the scale of production and the desired application.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(3-methylphenyl)acetamide may have applications in:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active compound.
Materials Science: Use in the synthesis of advanced materials with specific properties.
Chemical Research: Study of its reactivity and properties for developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their function. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)acetamide: Lacks the sulfonyl and nitro groups.
2-(2-nitrophenyl)-N-(3-methylphenyl)acetamide: Lacks the dimethoxy groups.
Properties
IUPAC Name |
2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O7S/c1-16-7-6-8-17(13-16)24-23(27)15-25(19-12-11-18(32-2)14-21(19)33-3)34(30,31)22-10-5-4-9-20(22)26(28)29/h4-14H,15H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCNCNCRVFGIIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


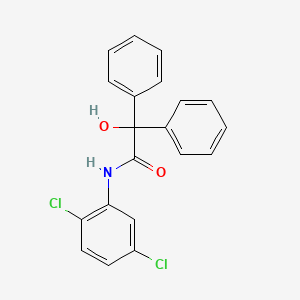
![4-{4-[(4-methylbenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B3457280.png)
![4,6-diphenylpyridazino[4,5-g]phthalazine-1,9(2H,8H)-dione](/img/structure/B3457281.png)
![6-(3,4-dimethoxyphenyl)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B3457286.png)

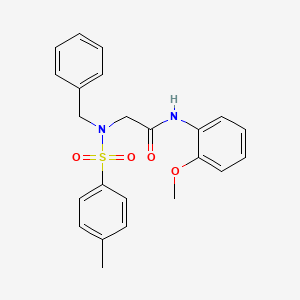
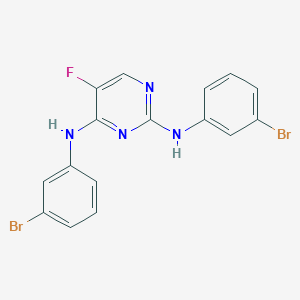
![N-CYCLOPENTYL-2-{[(4-FLUOROPHENYL)SULFONYL]-4-METHYLANILINO}ACETAMIDE](/img/structure/B3457318.png)
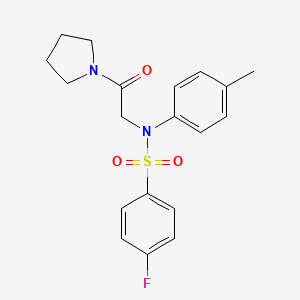
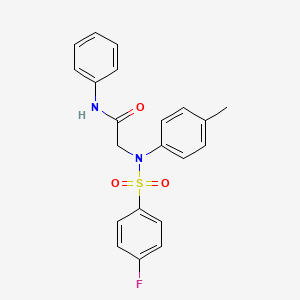
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3457342.png)
![N~1~-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3457347.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B3457354.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B3457355.png)
